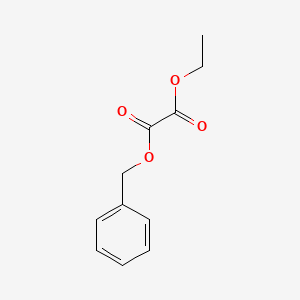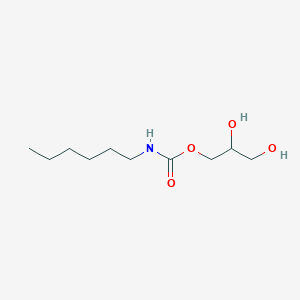
2,3-Dihydroxypropyl hexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl hexylcarbamate is an organic compound with the molecular formula C10H21NO4 It is a carbamate derivative, characterized by the presence of a hexyl group attached to the carbamate moiety and a 2,3-dihydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl hexylcarbamate typically involves the reaction of hexyl isocyanate with glycerol. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Hexyl isocyanate+Glycerol→2,3-Dihydroxypropyl hexylcarbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve maximum efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxypropyl hexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
2,3-Dihydroxypropyl hexylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxypropyl hexylcarbamate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The carbamate group can interact with enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with a tert-butyl group instead of a hexyl group.
2,3-Dihydroxypropyl acrylate: Similar dihydroxypropyl group but with an acrylate moiety.
Uniqueness
2,3-Dihydroxypropyl hexylcarbamate is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties. This can influence its solubility, reactivity, and interaction with biological molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
683799-94-2 |
|---|---|
Formule moléculaire |
C10H21NO4 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl N-hexylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-5-6-11-10(14)15-8-9(13)7-12/h9,12-13H,2-8H2,1H3,(H,11,14) |
Clé InChI |
FXEUZKTWHZHRDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


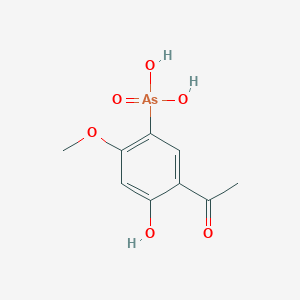
![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)
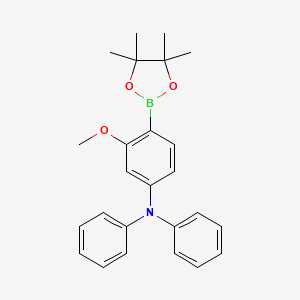
![Benzene, 1-[2-[2-chloro-2-(phenylsulfinyl)cyclopropyl]ethyl]-4-methoxy-](/img/structure/B12521716.png)

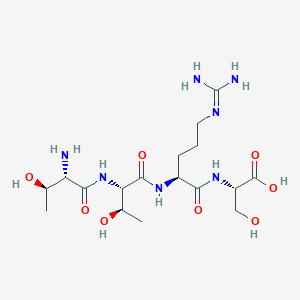
![3-(4-Ethoxyphenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12521731.png)
![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)
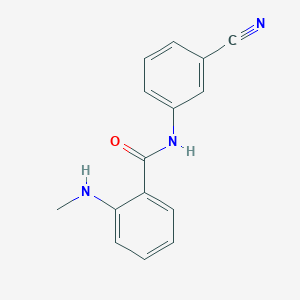
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
